molecular formula C15H20ClNO4 B12285426 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid

Cat. No.: B12285426
M. Wt: 313.77 g/mol
InChI Key: UBRPCCFLMVZEKN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the chlorophenyl group through a series of reactions such as halogenation and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the chlorophenyl group or other functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the chlorine atom, resulting in different chemical and biological properties.

    3-(Boc-amino)-4-(2-bromophenyl)butyric Acid: Contains a bromine atom instead of chlorine, which can affect reactivity and interactions.

    3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid: The presence of fluorine can significantly alter the compound’s properties and applications.

Uniqueness

3-(Boc-amino)-4-(2-chlorophenyl)butyric Acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

UBRPCCFLMVZEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O

Origin of Product

United States

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